3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(Fluoromethyl)bicyclo[111]pentan-1-amine is a compound that belongs to the class of bicyclo[111]pentanes These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties The fluoromethyl group attached to the bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[1.1.1]pentane precursor.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine: Similar structure with a trifluoromethyl group instead of a fluoromethyl group.
3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine: Contains a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine: Contains a bromomethyl group instead of a fluoromethyl group.
Uniqueness
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine is a bicyclic compound with a unique structural framework that combines a fluoromethyl group at the 3-position and an amine functional group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Characteristics
The bicyclo[1.1.1]pentane core provides rigidity and stability, while the fluoromethyl group enhances lipophilicity, which can influence the compound's pharmacokinetic properties. The amine group can serve as a nucleophile in various chemical reactions, further expanding its utility in synthetic chemistry.
Feature | Description |
---|---|
Molecular Formula | C6H9FN |
Molecular Weight | Approximately 151.610 g/mol |
Functional Groups | Amine, Fluoromethyl |
Core Structure | Bicyclo[1.1.1]pentane |
Preliminary studies suggest that this compound may interact with various biological targets, although detailed mechanisms remain to be fully elucidated. The presence of the fluoromethyl group may facilitate interactions through hydrogen bonding and other non-covalent forces, enhancing its potential as a pharmacological agent .
Interaction Studies
Research indicates that this compound can act as a bioisostere for certain functional groups, potentially improving the solubility and potency of lead compounds in drug development . Ongoing studies focus on its binding affinity to specific targets, which could inform future drug design strategies.
The synthesis of this compound typically involves radical fluorination techniques, allowing for selective introduction of the fluoromethyl group onto the bicyclo framework . Other synthetic routes may include nucleophilic addition reactions or modifications of existing bicyclic compounds.
Case Studies and Research Findings
Several studies have explored the biological activity and synthetic pathways of related bicyclic compounds:
- Study on Pharmacological Properties : A study highlighted the incorporation of bicyclo[1.1.1]pentane derivatives into pharmaceutical compounds, demonstrating altered membrane permeability and metabolic stability .
- Comparative Analysis : A comparative analysis of structurally similar compounds revealed that this compound exhibits distinct reactivity and biological properties compared to other bicyclic compounds like 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine .
Compound Name | CAS Number | Unique Features |
---|---|---|
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine | 262852-11-9 | Contains trifluoromethyl group; different biological activity |
Bicyclo[2.2.2]octane derivatives | Varies | Unique properties due to larger ring size; applications in materials science |
Properties
Molecular Formula |
C6H10FN |
---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C6H10FN/c7-4-5-1-6(8,2-5)3-5/h1-4,8H2 |
InChI Key |
MRYXUZRHDSBRSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N)CF |
Origin of Product |
United States |
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